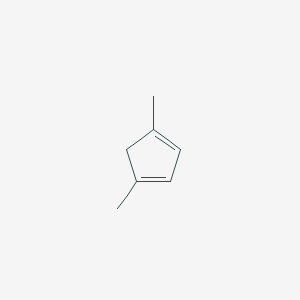
1,4-Dimethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylcyclopenta-1,3-diene: is an organic compound with the molecular formula C7H10 . It is a derivative of cyclopentadiene, featuring two methyl groups attached to the 1 and 4 positions of the cyclopentadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base, such as sodium amide or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the base .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 1,4-dimethylcyclopentane . This process uses a metal catalyst, such as platinum or palladium, at elevated temperatures to remove hydrogen atoms and form the desired diene .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dimethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds of the diene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2), catalysts like iron(III) chloride (FeCl3)
Major Products Formed:
Oxidation: Diketones, epoxides
Reduction: 1,4-Dimethylcyclopentane
Substitution: Dibromo-1,4-dimethylcyclopentane, dichloro-1,4-dimethylcyclopentane
Applications De Recherche Scientifique
1,4-Dimethylcyclopenta-1,3-diene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-dimethylcyclopenta-1,3-diene and its derivatives involves interactions with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,3-Dimethylcyclopentadiene: Similar in structure but with methyl groups at the 1 and 3 positions.
Cyclopentadiene: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexadiene: A six-membered ring analog with similar substitution patterns but different chemical properties and reactivity.
Uniqueness: 1,4-Dimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .
Propriétés
Numéro CAS |
5602-47-1 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
1,4-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h3-4H,5H2,1-2H3 |
Clé InChI |
PBCAWBWOXBDOMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




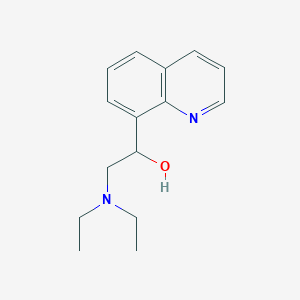
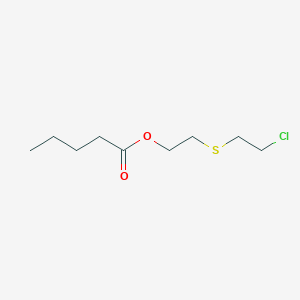
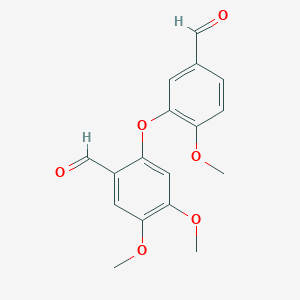
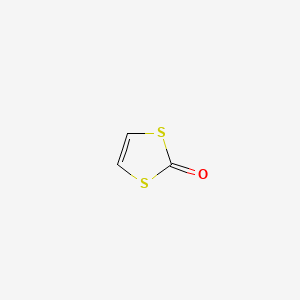

![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
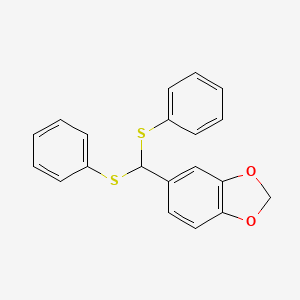
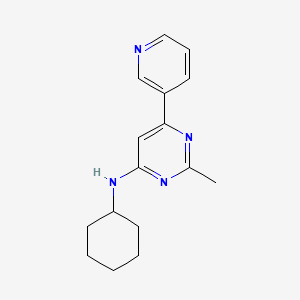


![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)
